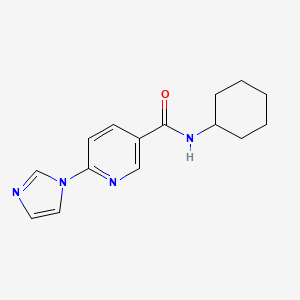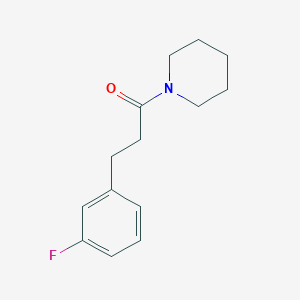![molecular formula C16H17N3O2 B7507278 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide, also known as MMK1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMK1 is a pyrrole-2-carboxamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide is not fully understood. However, it has been suggested that 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide may act through multiple pathways, including inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, modulation of the immune system, and regulation of cell cycle and apoptosis.
Biochemical and physiological effects:
1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in animal models of pain. In addition, 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to using 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in animal models. In addition, the exact mechanism of action of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide. One area of interest is the development of novel formulations of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide that improve its solubility and bioavailability. Another area of interest is the identification of the exact mechanism of action of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential therapeutic applications of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide in neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has also been shown to have antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-10-2-4-14(18)16(21)17-12-6-8-13(9-7-12)19-11-3-5-15(19)20/h2,4,6-10H,3,5,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKHLBTQFKNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)
![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)
![Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)
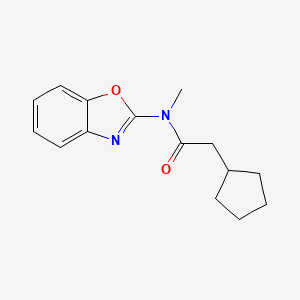


![N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7507251.png)
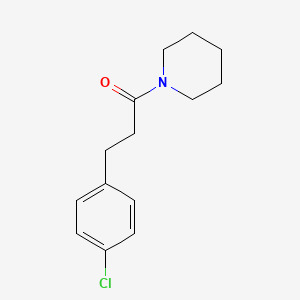
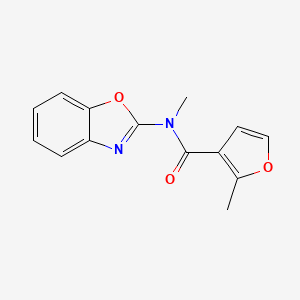
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
